Cas no 161183-22-8 (TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone)

(2R,3S,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone is a chiral β-lactam derivative widely used as a key intermediate in the synthesis of biologically active compounds, particularly β-lactam antibiotics and protease inhibitors. Its stereochemically defined structure, featuring a t-butoxycarbonyl (Boc) protecting group and an acetoxy moiety, ensures high reactivity and selectivity in nucleophilic substitution and ring-opening reactions. The phenyl substituent at the 4-position enhances steric control, facilitating enantioselective transformations. This compound is valued for its stability under standard handling conditions and its compatibility with a range of organic solvents, making it a versatile building block in pharmaceutical research and asymmetric synthesis.
TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone structure
161183-22-8 structure
Product Name:TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone
CAS No:161183-22-8
MF:C16H19NO5
MW:305.325764894485
CID:65587
PubChem ID:11544021
Update Time:2025-11-05

TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone Chemical and Physical Properties

Names and Identifiers

    • (3R,4S)-tert-Butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate
    • tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate
    • (3R,4S)-1-tert-Butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone
    • AG-C-27874
    • AK-60001
    • CTK6A1406
    • Jsp003215
    • SureCN5963223
    • 1-Azetidinecarboxylicacid, 3-(acetyloxy)-2-oxo-4-phenyl-, 1,1-dimethylethyl ester, (3R-cis)-
    • Taxol-side chain β-lactam
    • Taxol-side chain b-lactaM
    • SIDE CHAINS OF DOCETAXEL--3
    • (3R,4S)-1-T-Butoxycarbonyl-3-A
    • (3R,4S)-1-T-BUTOXYCARBONYL-3-ACETOXY-4-PHENYL-2-AZETIDINONE
    • SCHEMBL5963223
    • tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate
    • DTXSID80468341
    • J-009800
    • 161183-22-8
    • AC-23880
    • AKOS015891556
    • 1-Azetidinecarboxylic acid, 3-(acetyloxy)-2-oxo-4-phenyl-, 1,1-dimethylethyl ester, (3R,4S)-
    • (3R,4S)-TERT-BUTYL3-ACETOXY-2-OXO-4-PHENYLAZETIDINE-1-CARBOXYLATE
    • 3-Acetoxy-2-oxo-4-phenyl-cyclobutanecarboxylic acid tert-butyl ester
    • (3R,4S)-1-T-BUTOXYCARBONYL-3-ACETOXY -4-PHENYL-2-AZETIDINONE,98+%
    • TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone
    • Inchi: 1S/C16H19NO5/c1-10(18)21-13-12(11-8-6-5-7-9-11)17(14(13)19)15(20)22-16(2,3)4/h5-9,12-13H,1-4H3/t12-,13+/m0/s1
    • InChI Key: UXAJYQMKDOKJIF-QWHCGFSZSA-N
    • SMILES: O(C(C)=O)[C@H]1C(N(C(=O)OC(C)(C)C)[C@H]1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 305.12600
  • Monoisotopic Mass: 305.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 72.9Ų

Experimental Properties

  • Density: 1.237
  • Boiling Point: 449.035 °C at 760 mmHg
  • Flash Point: 449.035 °C at 760 mmHg
  • Refractive Index: 1.551
  • PSA: 72.91000
  • LogP: 2.37460

TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone Pricemore >>

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Additional information on TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone

Comprehensive Overview of (3R,4S)-1-t-Butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone (CAS No. 161183-22-8)

The compound (3R,4S)-1-t-Butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone, often abbreviated as TbR, is a highly specialized chiral β-lactam derivative with significant applications in pharmaceutical synthesis and organic chemistry. Its CAS No. 161183-22-8 serves as a unique identifier in chemical databases, ensuring precise tracking in research and industrial settings. This molecule features a 4-phenyl-2-azetidinone core, a t-butoxycarbonyl (Boc) protecting group, and an acetoxy substituent at the 3-position, making it a versatile intermediate for asymmetric synthesis.

In recent years, the demand for chiral building blocks like TbR has surged due to their critical role in drug development, particularly for antibiotics and protease inhibitors. Researchers frequently search for "Boc-protected azetidinones" or "chiral β-lactam synthesis" to explore stereoselective methodologies. The compound’s 3R,4S configuration is pivotal for constructing biologically active molecules, aligning with trends in precision medicine and green chemistry. Its stability under mild conditions also makes it attractive for scalable production.

From an SEO perspective, keywords such as "CAS 161183-22-8 supplier," "azetidinone derivatives applications," and "Boc-3-acetoxy-4-phenyl-2-azetidinone" are frequently queried, reflecting industrial and academic interest. Analytical techniques like HPLC and NMR are essential for quality control, while computational tools aid in predicting its reactivity—a hotspot for AI-driven drug discovery discussions.

Environmental and regulatory compliance further elevates the relevance of TbR. As sustainable chemistry gains traction, its synthesis via catalytic asymmetric routes (e.g., using organocatalysts) reduces waste. This aligns with searches for "green synthesis of β-lactams" or "non-toxic chiral auxiliaries." The compound’s non-hazardous profile (per standard safety data sheets) ensures broad usability without restrictive handling protocols.

In conclusion, (3R,4S)-1-t-Butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone exemplifies the intersection of innovation and practicality in modern chemistry. Its structural features and applications resonate with trending topics like targeted drug delivery and catalysis optimization, making it a staple in high-impact research and industry workflows.

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